molecular formula C16H15NO B1396651 N-Benzyl-2-phenylacrylamide CAS No. 132709-17-2

N-Benzyl-2-phenylacrylamide

Cat. No.: B1396651
CAS No.: 132709-17-2
M. Wt: 237.3 g/mol
InChI Key: LMMWZMJQKSMRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-phenylacrylamide is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

132709-17-2

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

N-benzyl-2-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11H,1,12H2,(H,17,18)

InChI Key

LMMWZMJQKSMRJD-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of atropic acid (10.3 g, 69.5 mmol) in dry tetrahydrofuran (100 ml) was treated under nitrogen with N-methylmorpholine (7.7 ml, 70.0 mmol), cooled to -10°, treated dropwise with iso-butylchloroformate (9 ml, 69.4 mmol), treated dropwise with benzylamine (7.6 ml, 69.6 mmol), warmed to room temperature over 1 hour, filtered and evaporated in vacuo to give a yellow oil which was dissolved in ether (100 ml). The solution was washed with 0.1N-HCl (200 ml) , brine (100 ml), 0.1N-NaOH (100 ml) and brine (100 ml) , dried (MgSO4), and evaporated in vacuo to give a yellow liquid. Purification by chromatography (silica; di-iso-propyl ether) gave the product as white crystals (7.3 g), m.p. 84°-86° (from di-iso-propyl ether). (Found: C, 80.8; H, 6.3; N, 5.7. C16H15NO requires C, 81.0; H, 6.4; N, 5.9%.)
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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